

Raxofelast antioxidant mechanism of action

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Compound Focus: Raxofelast

CAS No.: 128232-14-4

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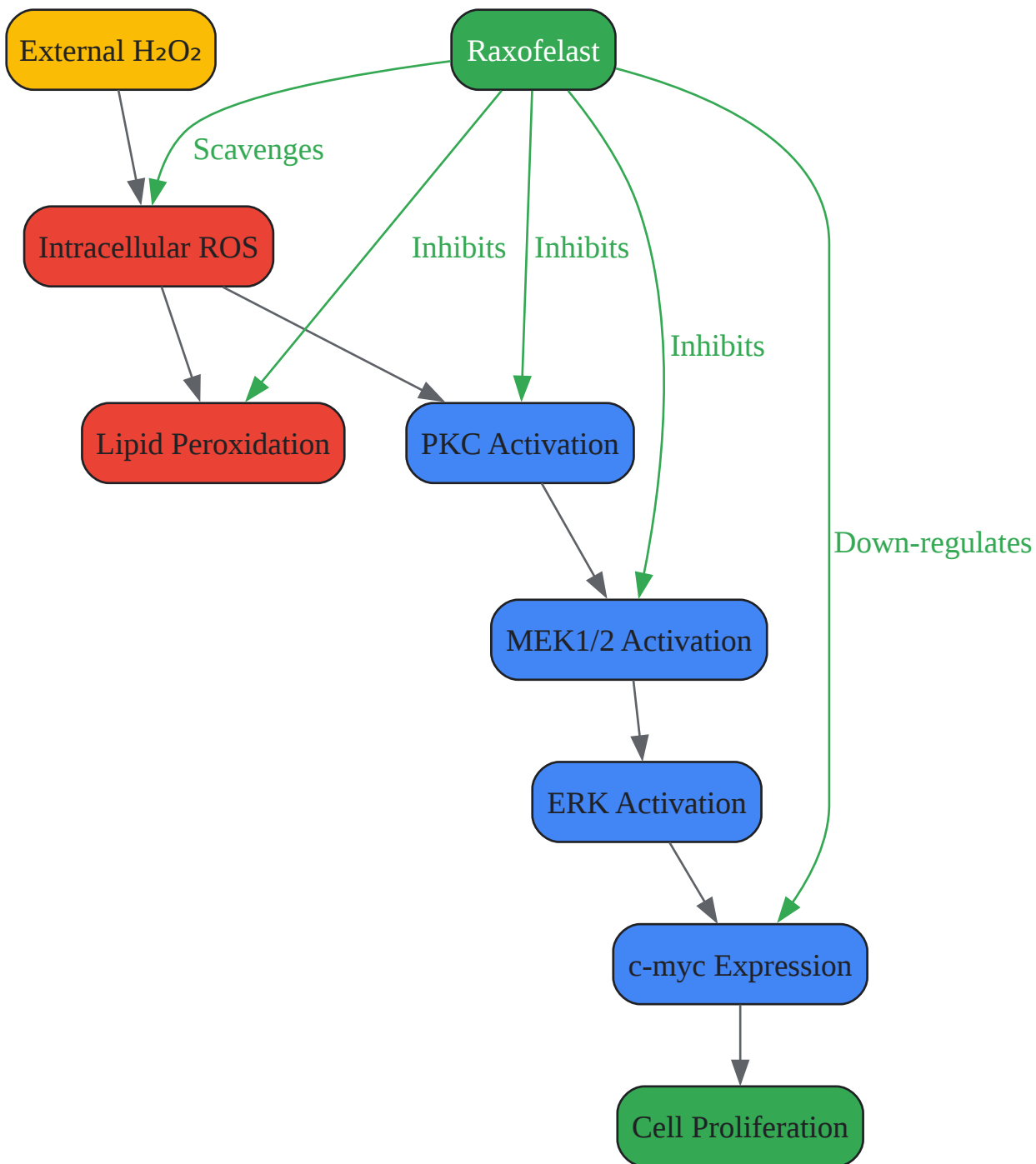
Molecular Mechanisms of Action

The table below summarizes the key molecular mechanisms of **raxofelast** and the experimental evidence supporting them.

Mechanism	Experimental Evidence	Experimental Context
Direct ROS Scavenging	Reduced intracellular ROS levels in a dose-dependent manner. [1]	<i>In vitro</i> , H ₂ O ₂ -stimulated rat aortic smooth muscle cells. [1]
Inhibition of Lipid Peroxidation	Lowered levels of conjugated dienes (marker of lipid peroxidation). [2] [3]	<i>In vivo</i> , rat model of testicular ischemia-reperfusion injury. [2] [3]
Modulation of Proliferation Signaling Pathways	Inhibited activation of Protein Kinase C (PKC) and Mitogen-Activating Protein Kinase/ERK Kinase (MEK1,2). [1]	<i>In vitro</i> , H ₂ O ₂ -stimulated rat aortic smooth muscle cells. [1]
Inhibition of ERK Activation	Inhibited ERKs activation dose-dependently (IC ₅₀ : 200 μM). [1]	<i>In vitro</i> , H ₂ O ₂ -stimulated rat aortic smooth muscle cells. [1]

Mechanism	Experimental Evidence	Experimental Context
Down-regulation of Proto-oncogenes	Significantly reduced induction of <i>c-myc</i> mRNA. [1]	<i>In vitro</i> , H ₂ O ₂ -stimulated rat aortic smooth muscle cells. [1]

The following diagram synthesizes these mechanisms into a coordinated signaling pathway, illustrating how **raxofelast** exerts its antiproliferative and antioxidant effects.



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Raxofelast inhibits cell proliferation by scavenging ROS and disrupting key signaling pathways that drive cell growth, ultimately leading to reduced expression of the pro-proliferative gene *c-myc*.

Key Experimental Models and Protocols

Raxofelast's efficacy has been evaluated in several well-established experimental models. Key methodologies from these studies are outlined below.

In Vitro Model of Vascular Proliferation

- **Objective:** To investigate the antiproliferative and signaling effects on vascular smooth muscle cells, relevant to atherosclerosis. [1] [4]
- **Cell Line:** Rat aortic smooth muscle cells. [1]
- **Stimulation & Treatment:** Cells were stimulated with 500 μM H_2O_2 in low-serum medium (0.1% FBS/DMEM) to induce proliferation and oxidative stress. **Raxofelast** was applied at varying concentrations. [1]
- **Proliferation Assay:** Cell proliferation was quantified using a tetrazolium-based colorimetric assay (MTT or similar). [1]
- **Key Readouts:**
 - **Kinase Activity:** Phosphorylation levels of ERK, MEK1/2, and PKC were analyzed by Western blot. [1]
 - **Gene Expression:** *c-myc* mRNA induction was measured. [1]
 - **Intracellular ROS:** Levels were detected using fluorescent probes. [1]

In Vivo Model of Ischemia-Reperfusion Injury

- **Objective:** To assess the ability of **raxofelast** to protect against tissue damage caused by oxidative stress, such as testicular torsion. [2] [3]
- **Animal Model:** Adult male Wistar or Sprague-Dawley rats. [2] [3]
- **Surgical Procedure:** Unilateral testicular torsion was induced by occluding the spermatic cord for 1-3 hours, followed by 4-24 hours of reperfusion (detorsion). [2] [3]
- **Drug Administration:** **Raxofelast** (20 mg/kg) or vehicle (DMSO/saline) was administered intraperitoneally 15 minutes before and 15 minutes after detorsion. [2] [3]
- **Key Readouts:**
 - **Biochemical:** Measurement of conjugated dienes in testicular tissue, a marker of lipid peroxidation. [2] [3]
 - **Histological:** Evaluation of tissue architecture, hemorrhage, and edema to score damage. [2]

Drug Profile and Potential

- **Chemical Description:** **Raxofelast** (IRFI-016) is (\pm)-5-acetoxy-2,3-dihydro-4,6,7-trimethyl-2-benzofuran-acetic acid, a synthetic phenol chemically related to vitamin E but with a hydrophilic character. [1] [2] [5]
- **Prodrug Metabolism:** It is a prodrug bioconverted *in vivo* to its active, deacetylated metabolite, IRFI-005. [6] [5]
- **Therapeutic Promise:** Preclinical data show promise in models of cardiovascular injury, impaired wound healing in diabetes, and organ ischemia-reperfusion injury. [1] [2] [5] However, its current clinical development status is unclear, reflecting a broader challenge in advancing synthetic antioxidants to clinical use. [7] [8]

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